molecular formula C18H18ClNO4 B12679403 Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-cyclopropylethyl ester CAS No. 178869-95-9

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-cyclopropylethyl ester

Cat. No.: B12679403
CAS No.: 178869-95-9
M. Wt: 347.8 g/mol
InChI Key: HBGKPUISHSIPDD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-cyclopropylethyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-cyclopropylethyl ester typically involves multiple steps. The starting materials often include benzoic acid derivatives, chlorinating agents, and furan derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as chlorination, esterification, and amide formation. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-cyclopropylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-cyclopropylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-cyclopropylethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 2-chlorobenzoic acid or 5-amino-2-chlorobenzoic acid share structural similarities.

    Furan derivatives: Compounds like 2-methylfuran or 3-furoic acid are related due to the presence of the furan ring.

    Cyclopropyl esters: Esters such as cyclopropylmethyl benzoate or cyclopropyl ethyl acetate have similar ester functional groups.

Uniqueness

What sets Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 1-cyclopropylethyl ester apart is its combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

178869-95-9

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

1-cyclopropylethyl 2-chloro-5-[(2-methylfuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO4/c1-10(12-3-4-12)24-18(22)15-9-13(5-6-16(15)19)20-17(21)14-7-8-23-11(14)2/h5-10,12H,3-4H2,1-2H3,(H,20,21)

InChI Key

HBGKPUISHSIPDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C3CC3

Origin of Product

United States

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